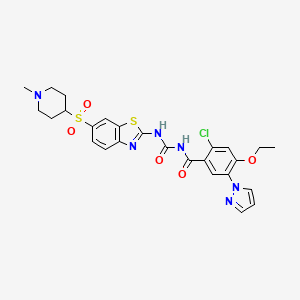
GPR81 agonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GPR81 agonist 2 involves high-throughput screening and the development of chemical series containing a central acylurea scaffold . The synthetic route typically includes the formation of the acylurea linkage through condensation reactions under controlled conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as chromatography to isolate the compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
GPR81 agonist 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
GPR81 agonist 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and signaling pathways of GPR81.
Biology: Investigated for its role in regulating metabolic processes and energy homeostasis.
Medicine: Explored for potential therapeutic applications in conditions like diabetes, obesity, and cancer .
Industry: Utilized in the development of new drugs targeting metabolic disorders and inflammatory diseases .
Mechanism of Action
GPR81 agonist 2 exerts its effects by binding to the GPR81 receptor, leading to the activation of downstream signaling pathways. The primary mechanism involves the inhibition of adenylyl cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces lipolysis in adipocytes and modulates energy metabolism . Additionally, this compound can activate the cAMP/PKA pathway and the PLC/PKC/Akt pathway, contributing to its diverse physiological effects .
Comparison with Similar Compounds
Similar Compounds
GPR109A agonists: Similar to GPR81 agonist 2, these compounds target hydroxycarboxylic acid receptors and regulate metabolic processes.
3-Hydroxy-butyrate acid: Another ligand for hydroxycarboxylic acid receptors, though it primarily targets GPR109A.
Uniqueness
This compound is unique in its high potency and selectivity for the GPR81 receptor. It has been shown to effectively modulate metabolic pathways and has potential therapeutic applications in various diseases .
Properties
Molecular Formula |
C26H27ClN6O5S2 |
|---|---|
Molecular Weight |
603.1 g/mol |
IUPAC Name |
2-chloro-4-ethoxy-N-[[6-(1-methylpiperidin-4-yl)sulfonyl-1,3-benzothiazol-2-yl]carbamoyl]-5-pyrazol-1-ylbenzamide |
InChI |
InChI=1S/C26H27ClN6O5S2/c1-3-38-22-15-19(27)18(14-21(22)33-10-4-9-28-33)24(34)30-25(35)31-26-29-20-6-5-17(13-23(20)39-26)40(36,37)16-7-11-32(2)12-8-16/h4-6,9-10,13-16H,3,7-8,11-12H2,1-2H3,(H2,29,30,31,34,35) |
InChI Key |
ZVDDZDATCIKPCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)C(=O)NC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C4CCN(CC4)C)N5C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


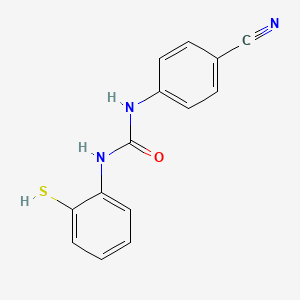

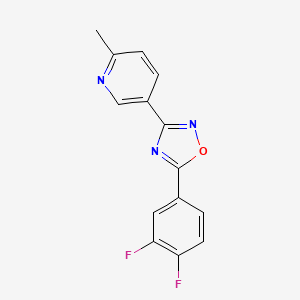
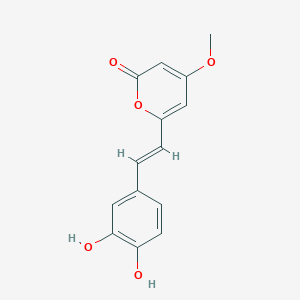
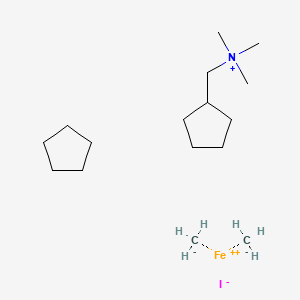

![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)
![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)

![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)


![[(2R,5S)-5-(6-aminopurin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]methanol](/img/structure/B12399456.png)

